molecular formula C12H13N3O2S B1345298 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid CAS No. 910037-25-1

1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

Cat. No. B1345298
M. Wt: 263.32 g/mol
InChI Key: VWNHOIKUCNKRDY-UHFFFAOYSA-N
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Description

The compound "1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid" is a derivative of thieno[3,2-d]pyrimidine, which is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. The thieno[3,2-d]pyrimidine scaffold is a crucial pharmacophore in medicinal chemistry and has been incorporated into various compounds with diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives has been explored through various methods. For instance, the reaction of ethyl 1-aminothieno[2,3-b]pyridine-2-carboxylates with potassium hydroxide followed by hydrochloric acid treatment can yield the relevant acids, which upon further reaction with acetic anhydride, lead to the formation of new heterocyclic systems such as pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-7(8)-ones . Another approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as synthons for the preparation of thieno[3,2-d]pyrimidine derivatives, which can be achieved by heating in formic acid or by cyclization with pyrrolidine in the presence of calcium chloride . Additionally, a catalytic four-component reaction involving ketones, ethyl cyanoacetate, elemental sulfur (S8), and formamide has been reported as a green approach to synthesize thieno[3,2-d]pyrimidin-4(3H)-ones .

Molecular Structure Analysis

The molecular structures of synthesized thieno[3,2-d]pyrimidine derivatives are confirmed using various spectroscopic techniques such as NMR, infrared, mass spectrometry, and elemental analysis . These techniques help in elucidating the structural features and confirming the formation of the desired heterocyclic systems.

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine derivatives can undergo various chemical reactions to yield a wide range of compounds. For example, the reaction with benzylamine or hydrazine hydrate can lead to the formation of pyrimidine derivatives with potential antimicrobial activity . Additionally, the cyclization of nicotinic acid esters can yield thieno[2,3-b]pyridines, which can further react to form pyrido[3',2':4,5]thieno[3,2-d]pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives are influenced by their molecular structure. These properties can be studied through various analytical techniques and are essential for understanding the compound's behavior in biological systems. For instance, the antimicrobial activity of certain thieno[3,2-d]pyrimidine derivatives has been evaluated, revealing a broad spectrum of activity against bacterial and fungal strains . The inhibition of human protein kinase CK2 by substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids highlights the potential of these compounds as selective inhibitors with IC50 values in the low micromolar range .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Pathways : Research has explored various synthetic pathways and chemical reactions involving thieno[3,2-d]pyrimidine derivatives, highlighting their potential in creating compounds with significant biological activities. For instance, studies have detailed the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines and their derivatives, showcasing antianaphylactic activity, which suggests potential applications in treating allergic reactions and inflammation (Wagner et al., 1993).
  • Chemical Transformations : Another study presents new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, highlighting the versatility of thieno[3,2-d]pyrimidine structures in chemical transformations and the potential for developing novel compounds with varied biological activities (El-Meligie et al., 2020).

Biological and Pharmacological Applications

  • Antibacterial Activity : Research into thieno[3,2-d]pyrimidine derivatives has shown promising antibacterial properties, particularly against Staphylococcus aureus. This suggests potential applications in developing new antibiotics or antimicrobial agents (Kostenko et al., 2008), (Kostenko et al., 2008).
  • Antitumor Activities : A study on the synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents highlighted the potential of these compounds in cancer therapy. Some derivatives exhibited higher activity against liver, colon, and lung cancer cell lines than doxorubicin, a commonly used chemotherapy drug (Hafez et al., 2017).

Chemical Library Development

  • Combinatorial Chemistry : The generation of a library of fused pyridine-4-carboxylic acids, including derivatives of thieno[3,2-d]pyrimidine, through Combes-type reactions, underscores the utility of these compounds in developing diverse chemical libraries for drug discovery and other applications (Volochnyuk et al., 2010).

Safety And Hazards

The compound is classified under the GHS07 hazard category. It can cause skin irritation, respiratory irritation, and is harmful if inhaled, swallowed, or in contact with skin . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Future Directions

Thienopyrimidine derivatives are widely represented in medicinal chemistry due to their structural analogs of purines . They hold a unique place among fused pyrimidine compounds and are considered important in the development of pharmaceutical drugs . Future research may focus on the development of kinase inhibitors as anticancer medicines to improve tumor selectivity, efficiency, and safety .

properties

IUPAC Name

1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c16-12(17)8-1-4-15(5-2-8)11-10-9(3-6-18-10)13-7-14-11/h3,6-8H,1-2,4-5H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNHOIKUCNKRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=NC3=C2SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640410
Record name 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid

CAS RN

910037-25-1
Record name 1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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